REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]([OH:13])=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([CH3:14])=[N:7]2.C(=O)([O-])[O-].[K+].[K+].[I-].[K+].Cl[CH2:24][C:25]#[N:26]>CC(=O)CC.O>[CH3:14][C:6]1[CH:5]=[CH:4][C:3]2[C:8](=[C:9]([O:13][CH2:24][C:25]#[N:26])[C:10]([Cl:12])=[CH:11][C:2]=2[Cl:1])[N:7]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C=CC(=NC2=C(C(=C1)Cl)O)C
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
ClCC#N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
are added dropwise
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
CUSTOM
|
Details
|
To the resulting reaction mixture
|
Type
|
FILTRATION
|
Details
|
the whole is filtered
|
Type
|
WASH
|
Details
|
the residue is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallised from chloroform/petroleum ether (40°-60° C.) to thus obtain 2-methyl-5,7-dichloro-8-(cyanomethoxy)-quinoline, m.p. 157°-158° C.
|
Name
|
|
Type
|
|
Smiles
|
CC1=NC2=C(C(=CC(=C2C=C1)Cl)Cl)OCC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |